7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione
Overview
Description
7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a furan ring substituted with a methyl group and a quinoline moiety that is partially hydrogenated. The compound’s unique structure makes it of interest in various fields of scientific research, including organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Quinoline formation: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as sulfuric acid.
Coupling of the furan and quinoline rings: The final step involves coupling the furan ring with the quinoline moiety through a series of reactions, including Friedel-Crafts acylation and subsequent reduction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,5-dione derivatives.
Reduction: Reduction reactions can lead to the formation of fully hydrogenated quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
Oxidation: Quinoline-2,5-dione derivatives.
Reduction: Fully hydrogenated quinoline derivatives.
Substitution: Various substituted furan and quinoline derivatives.
Scientific Research Applications
7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
7,8-dihydroquinoline-2,5(1H,6H)-dione: Lacks the furan ring and methyl substitution.
5-methyl-2-furyl-quinoline-2,5-dione: Lacks the hydrogenation of the quinoline ring.
Uniqueness
7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione is unique due to the combination of a methyl-substituted furan ring and a partially hydrogenated quinoline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
7-(5-methylfuran-2-yl)-1,6,7,8-tetrahydroquinoline-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-8-2-4-13(18-8)9-6-11-10(12(16)7-9)3-5-14(17)15-11/h2-5,9H,6-7H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZUFHIQIHTLTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CC3=C(C=CC(=O)N3)C(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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